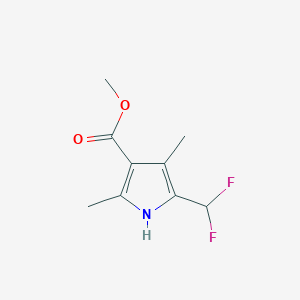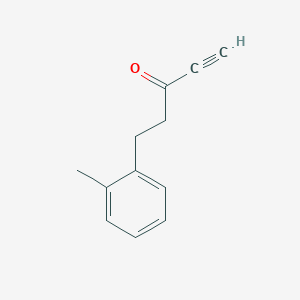
1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique est un composé organique synthétique appartenant à la famille des pyrroles. Les pyrroles sont des composés organiques aromatiques hétérocycliques, caractérisés par une structure cyclique à cinq chaînons contenant un atome d’azote.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique implique généralement des réactions organiques à plusieurs étapes. Une méthode courante commence par la préparation du cycle pyrrole, suivie de l’introduction du groupe acide carboxylique en position 3. Les groupes difluorométhyl et diméthyl sont ensuite introduits par des réactions de substitution sélectives. La dernière étape implique l’estérification pour former l’ester méthylique.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse optimisées pour maximiser le rendement et la pureté. Cela inclut souvent l’utilisation de catalyseurs, des conditions de réaction contrôlées (température, pression, pH) et des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions : L’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour introduire des groupes fonctionnels supplémentaires ou pour modifier ceux existants.
Réduction : Les réactions de réduction peuvent être utilisées pour éliminer les groupes contenant de l’oxygène ou pour convertir les doubles liaisons en simples liaisons.
Substitution : Les groupes difluorométhyl et diméthyl peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courantes :
Agents oxydants : Permanganate de potassium (KMnO₄), trioxyde de chrome (CrO₃).
Agents réducteurs : Hydrure de lithium aluminium (LiAlH₄), borohydrure de sodium (NaBH₄).
Réactifs de substitution : Halogènes (Cl₂, Br₂), nucléophiles (NH₃, OH⁻).
Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des alcools ou des alcanes.
Applications De Recherche Scientifique
L’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Investigé pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme intermédiaire pharmaceutique ou principe actif potentiel.
Industrie : Utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements.
Mécanisme D'action
Le mécanisme par lequel l’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, influençant les voies biochimiques. Le groupe difluorométhyl peut améliorer la stabilité et la biodisponibilité du composé, tandis que les groupes diméthyl peuvent affecter son affinité de liaison et sa sélectivité.
Composés similaires :
- Acide 1H-pyrrole-3-carboxylique, 5-(3-pyridinyl)-, ester méthylique
- Acide 1H-pyrrole-3-carboxylique, 5-(2-fluorophényl)-4-méthoxy-, ester méthylique
- Acide 1H-pyrrole-3-carboxylique, 4-méthyl-5-[2-(trifluorométhyl)phényl]-, ester éthylique
Comparaison : Comparé à ces composés similaires, l’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique est unique en raison de son motif de substitution spécifique. La présence à la fois de groupes difluorométhyl et diméthyl peut modifier considérablement sa réactivité chimique, sa stabilité et ses applications potentielles. Par exemple, le groupe difluorométhyl peut améliorer la stabilité métabolique et la lipophilie, ce qui en fait une fraction précieuse dans la conception de médicaments.
Cet aperçu détaillé met en évidence l’importance de l’acide 1H-pyrrole-3-carboxylique, 5-(difluorométhyl)-2,4-diméthyl-, ester méthylique dans divers domaines de la recherche et de l’industrie. Sa structure chimique et ses propriétés uniques en font un composé intéressant pour des études et des applications plus approfondies.
Comparaison Avec Des Composés Similaires
- 1H-Pyrrole-3-carboxylic acid, 5-(3-pyridinyl)-, methyl ester
- 1H-Pyrrole-3-carboxylic acid, 5-(2-fluorophenyl)-4-methoxy-, methyl ester
- 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester
Comparison: Compared to these similar compounds, 1H-Pyrrole-3-carboxylic acid, 5-(difluoromethyl)-2,4-dimethyl-, methyl ester is unique due to its specific substitution pattern. The presence of both difluoromethyl and dimethyl groups can significantly alter its chemical reactivity, stability, and potential applications. For instance, the difluoromethyl group can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.
This detailed overview highlights the significance of this compound in various fields of research and industry. Its unique chemical structure and properties make it a compound of interest for further study and application.
Propriétés
Numéro CAS |
2149601-23-8 |
|---|---|
Formule moléculaire |
C9H11F2NO2 |
Poids moléculaire |
203.19 g/mol |
Nom IUPAC |
methyl 5-(difluoromethyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H11F2NO2/c1-4-6(9(13)14-3)5(2)12-7(4)8(10)11/h8,12H,1-3H3 |
Clé InChI |
SBOFNSDGDGRCHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1C(=O)OC)C)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propanedioic acid, [(aminothioxomethyl)hydrazono]-, diethyl ester](/img/structure/B12064471.png)
![6-Ethynyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B12064475.png)

![2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(6-chloropurin-9-yl)oxolan-3-ol](/img/structure/B12064487.png)

![[2-[(2-Nitrophenyl)methoxy]phenyl]methanamine](/img/structure/B12064491.png)
![Methyl cis-3-aminobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B12064494.png)



